N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
Compounds with a pyrazole core, like the one in your query, are often found in various bioactive molecules . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For pyrazole derivatives, the presence of the pyrazole ring can often be confirmed using techniques like NMR spectroscopy .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Pyrazoline derivatives, including those similar to the specified compound, have been synthesized through various methods, demonstrating the versatility and interest in these compounds within the chemical research community. For instance, solvent-free cyclization and acetylation methods have been developed to synthesize N-acetyl pyrazoles, highlighting the efficiency and environmental benefits of such approaches (Thirunarayanan & Sekar, 2014). Similarly, other studies have focused on the synthesis of 1-acetyl pyrazolines using microwave-assisted cyclization cum acetylation under solvent-free conditions, further emphasizing the significance of these compounds in synthetic organic chemistry (Thirunarayanan & Sekar, 2016).
Corrosion Inhibition
A notable application of pyrazoline derivatives is in the field of corrosion inhibition. For example, certain pyrazoline derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical methods confirmed their high inhibition efficiency, suggesting that these compounds can significantly contribute to protecting industrial materials from corrosion (Lgaz et al., 2018).
Material Science and Surface Analysis
In material science, pyrazoline derivatives have been examined for their potential use in various applications, including the development of new materials with specific properties. For instance, structural studies of nimesulide triazole derivatives, which share a structural resemblance to the compound of interest, provide insights into the supramolecular assembly and interaction patterns, which can influence the development of materials with tailored properties (Dey et al., 2015).
Biological Applications
Although the direct biological applications of N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide were not explicitly mentioned in the retrieved literature, similar pyrazoline compounds have been explored for their bioactive potential. Studies have assessed the antimicrobial, anticancer, and enzyme inhibition activities of pyrazoline derivatives, indicating their potential in medicinal chemistry and drug development (Kocyigit et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3-[2-acetyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-7-9-15(10-8-13)19-12-18(20-22(19)14(2)23)16-5-4-6-17(11-16)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTWCGFMRAOWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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